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Compound of Interest

1-(6-Aminobenzo[d][1,3]dioxol-5-
Compound Name:
yl)ethanone

Cat. No.: B160953

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of 6'-
Amino-3',4'-(methylenedioxy)acetophenone, CAS number 28657-75-2, as a key
pharmaceutical intermediate. This compound serves as a critical starting material in the
synthesis of various active pharmaceutical ingredients (APIs), most notably certain quinolone
and cinnoline-based antibiotics. Its chemical structure lends itself to the construction of
complex heterocyclic systems that are central to the therapeutic activity of these drugs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6'-~Amino-3',4'-
(methylenedioxy)acetophenone is provided in the table below for easy reference.
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Property Value

CAS Number 28657-75-2

Molecular Formula CoH9NO3

Molecular Weight 179.17 g/mol [1]

Appearance Brown Fine Granular Crystalline Powder[1]
Melting Point 170-171 °C[1]

Boiling Point 158 °C (at 30 mmHg)[1]

Purity >98.0% (GC)

Solubility Soluble in Dimethylformamide

Application in Pharmaceutical Synthesis: Synthesis
of Cinoxacin

A primary application of 6'-Amino-3',4'-(methylenedioxy)acetophenone is in the synthesis of
Cinoxacin, a synthetic antimicrobial agent.[2] Cinoxacin belongs to the cinnoline class of
antibiotics and is structurally related to oxolinic acid and nalidixic acid. It was formerly used for
the treatment of urinary tract infections.[2] The synthesis involves a multi-step process starting
from the diazotization of the amino group in the intermediate, followed by cyclization and
subsequent modifications.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of Cinoxacin from 6'-Amino-3',4'-
(methylenedioxy)acetophenone is outlined below. The process begins with the reduction of the
corresponding nitro-compound to yield the amino-intermediate. This is then followed by a
series of reactions to build the final cinnoline scaffold.
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Synthetic pathway for Cinoxacin.

Experimental Protocols

The following are generalized protocols for the key synthetic steps in the preparation of
Cinoxacin, based on established chemical transformations. Researchers should optimize these
conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis of 6'-Amino-3',4'-
(methylenedioxy)acetophenone (CAS 28657-75-2)

This protocol describes the reduction of the nitro precursor to the amino intermediate.

Materials:

4,5-METHYLENEDIOXY-2-NITROACETOPHENONE

Hydrogen gas (Hz)

Platinum catalyst (e.g., Platinum on carbon)

Suitable solvent (e.g., Ethanol, Ethyl acetate)

Procedure:

» |In a pressure-resistant reaction vessel, dissolve 4,5-METHYLENEDIOXY-2-
NITROACETOPHENONE in the chosen solvent.
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e Add a catalytic amount of the platinum catalyst to the solution.
o Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
 Introduce hydrogen gas to the desired pressure.

 Stir the reaction mixture at room temperature or with gentle heating until the reaction is
complete (monitor by TLC or LC-MS).

o Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
« Filter the reaction mixture to remove the catalyst.

o Concentrate the filtrate under reduced pressure to obtain the crude 6'-Amino-3',4'-
(methylenedioxy)acetophenone.

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Cinoxacin from 6'-Amino-3',4'-
(methylenedioxy)acetophenone

This multi-step protocol outlines the conversion of the amino intermediate to the final product,
Cinoxacin.

Step 1: Diazotization and Cyclization

e Dissolve 6'-Amino-3',4'-(methylenedioxy)acetophenone in an acidic aqueous solution (e.g.,
dilute HCI).

e Cool the solution to 0-5 °C in an ice bath.

» Slowly add a solution of sodium nitrite (NaNO3) in water, maintaining the temperature below
5°C.

 Stir the reaction mixture at this temperature for a specified time to allow for the formation of
the diazonium salt, which then undergoes spontaneous heterocyclization to yield 4-hydroxy-
6,7-methylendioxycinnoline.[3]
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« |solate the precipitated product by filtration, wash with cold water, and dry.

Step 2: Bromination

Suspend the 4-hydroxy-6,7-methylendioxycinnoline in a suitable solvent (e.g., acetic acid).

Add potassium acetate (KOAC) to the suspension.

Add a solution of bromine (Brz) in the same solvent dropwise while stirring.

Continue stirring until the reaction is complete.

Isolate the brominated product, 3-bromo-4-hydroxy-6,7-methylendioxycinnoline, by filtration
and wash.[3]

Step 3: Cyanation

In a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF), combine
the brominated intermediate with copper(l) cyanide (CuCN).[3]

o Heat the reaction mixture under an inert atmosphere.
» Monitor the reaction for the replacement of the bromine atom with a cyano group.

o After completion, cool the mixture and work up to isolate the 3-cyano-4-hydroxy-6,7-
methylendioxycinnoline.

Step 4: Alkylation and Hydrolysis

o Treat the cyano intermediate with a strong base, such as sodium hydride (NaH), in an
anhydrous solvent to deprotonate the hydroxyl group.

o Add ethyl iodide (Etl) to alkylate the nitrogen at the 1-position.

» Following alkylation, hydrolyze the cyano group to a carboxylic acid by heating with a mixture
of hydrochloric acid and acetic acid.[3]

o Cool the reaction mixture and isolate the final product, Cinoxacin, by filtration.
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 Purify the crude Cinoxacin by recrystallization.

Mechanism of Action: Inhibition of Bacterial DNA
Gyrase

Cinoxacin, and other quinolone antibiotics, exert their antibacterial effect by inhibiting bacterial
DNA gyrase (a type Il topoisomerase).[4] This enzyme is crucial for DNA replication,
transcription, and repair in bacteria. By inhibiting DNA gyrase, these antibiotics prevent the
supercoiling and uncoiling of bacterial DNA, leading to a disruption of essential cellular
processes and ultimately bacterial cell death.
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Mechanism of action of Cinoxacin.

Conclusion

6'-Amino-3',4'-(methylenedioxy)acetophenone (CAS 28657-75-2) is a valuable and versatile
intermediate in pharmaceutical synthesis. Its utility is well-demonstrated in the production of the
antibacterial agent Cinoxacin. The protocols and information provided herein are intended to
guide researchers and drug development professionals in the effective use of this compound
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for the synthesis of medicinally important molecules. Standard laboratory safety precautions
should be followed when handling all chemicals mentioned in this document.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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